Differential Point 1: Salt Form Significantly Alters Physiochemical Profile and Handling vs. Free Base
The target compound is a dihydrochloride salt . This is a critical differentiator from its free base analog (2-amino-4-(1H-pyrazol-4-yl)butanoic acid, CAS: 2287265-70-5) [1]. Salt formation is a well-established strategy in pharmaceutical sciences to enhance aqueous solubility, improve stability, and modify melting point, which directly impacts handling, formulation, and bioavailability in assay systems [2]. While direct experimental solubility data for this compound is not publicly available, the structural transformation from a neutral free base to a dihydrochloride salt is a quantifiable chemical change that confers distinct advantages in experimental workflows.
| Evidence Dimension | Solid State Form and Solubility Potential |
|---|---|
| Target Compound Data | Dihydrochloride salt (C7H13Cl2N3O2); reported purity ≥95% [REFS-1, REFS-4] |
| Comparator Or Baseline | Free base (C7H11N3O2); reported purity ≥95% [1] |
| Quantified Difference | Alteration of solid-state properties; dihydrochloride salt expected to have higher aqueous solubility and different hygroscopicity compared to the free base, based on general principles of pharmaceutical salt formation [2]. |
| Conditions | Analysis of chemical structure and class-level understanding of salt formation. |
Why This Matters
Selection of the correct solid form is essential for ensuring solubility in aqueous buffers (critical for biological assays) and for establishing reproducible handling and long-term stability protocols.
- [1] Kuujia. (n.d.). 2-amino-4-(1H-pyrazol-4-yl)butanoic acid (CAS 2287265-70-5). View Source
- [2] Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. View Source
